molecular formula C22H20N4O4S2 B6581660 N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide CAS No. 1210845-21-8

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide

Cat. No. B6581660
CAS RN: 1210845-21-8
M. Wt: 468.6 g/mol
InChI Key: NZWBCUZJGVNQBA-UHFFFAOYSA-N
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Description

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide, also known as MTBA, is an organic compound with a wide range of applications in scientific research. It is a derivative of the imidazothiazole family, which is composed of heterocyclic compounds that have been used in a variety of studies. MTBA has been used in research studies to investigate the effects of various biochemical and physiological processes, as well as its potential applications in laboratory experiments.

Scientific Research Applications

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide has been used in a variety of scientific research studies. It has been used to investigate the effects of various biochemical and physiological processes, as well as its potential applications in laboratory experiments. For example, N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide has been used in studies to investigate the effects of oxidative stress, as well as its ability to inhibit the growth of certain cancer cell lines. Additionally, N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide has been used to study the mechanism of action of various drugs, as well as its ability to modulate the activity of certain enzymes.

Mechanism of Action

The exact mechanism of action of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide is not fully understood. However, it is believed that N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide may act as an antioxidant, scavenging reactive oxygen species and preventing the formation of free radicals. Additionally, it has been suggested that N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide may act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of prostaglandins. Finally, it has been proposed that N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide may also act as a modulator of certain signaling pathways, such as the NF-κB pathway.
Biochemical and Physiological Effects
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2, as well as to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide in laboratory experiments has several advantages. First, N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide is relatively easy to synthesize, and the reaction yields are typically greater than 90%. Additionally, N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide in laboratory experiments. For example, N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide is a relatively expensive compound and may not be suitable for large-scale experiments. Additionally, N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide has not been extensively studied, and the exact mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for the use of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide in scientific research. First, further research is needed to better understand the exact mechanism of action of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide, as well as its potential applications in laboratory experiments. Additionally, further research is needed to investigate the potential therapeutic applications of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide, such as its ability to modulate the activity of certain enzymes and its potential anti-cancer effects. Finally, further research is needed to investigate the potential toxicity of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide, as well as its potential interactions with other compounds.

Synthesis Methods

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide can be synthesized through a multi-step method that involves the reaction of imidazothiazole and morpholine-4-sulfonylbenzamide. The first step involves the reaction of morpholine-4-sulfonylbenzamide and imidazothiazole in a one-to-one ratio, which yields a mixture of two diastereomers. The mixture is then heated with a catalyst in an organic solvent, such as dimethylformamide, to form the desired product. The reaction is typically conducted at temperatures ranging from 100-200°C, and the yield of the product is usually greater than 90%.

properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c27-21(16-4-6-19(7-5-16)32(28,29)26-8-11-30-12-9-26)23-18-3-1-2-17(14-18)20-15-25-10-13-31-22(25)24-20/h1-7,10,13-15H,8-9,11-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWBCUZJGVNQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide

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